molecular formula C9H14N2O2 B1599444 1-ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid CAS No. 956397-13-0

1-ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid

Cat. No. B1599444
M. Wt: 182.22 g/mol
InChI Key: UXYCNMJKQFUIAB-UHFFFAOYSA-N
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Description

“1-ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C9H14N2O2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “1-ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid” can be represented by the SMILES string O=C(O)C1=CC(C(C)C)=NN1CC . This indicates that the compound contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms .


Physical And Chemical Properties Analysis

“1-ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid” appears as a white to cream or pale yellow crystalline powder . The predicted melting point is 110.03°C , and the predicted boiling point is approximately 321.0°C at 760 mmHg . The compound has a predicted density of 1.2 g/cm3 and a refractive index of 1.55 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have developed efficient synthesis methods for novel heterocyclic compounds using pyrazole derivatives. For example, a study by Ghaedi et al. (2015) demonstrates the synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives. This process yields new N-fused heterocycles with good to excellent efficiency, highlighting the versatility of pyrazole derivatives in producing complex heterocyclic structures (Ghaedi et al., 2015).

Coordination Polymers and Metal Organic Frameworks (MOFs)

Cheng et al. (2017) explored the structural diversity of d10 metal coordination polymers constructed from semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands. These coordination polymers show significant potential in material science for applications such as catalysis, gas storage, and separation (Cheng et al., 2017).

Corrosion Inhibition

Pyrazole derivatives have been found to be effective corrosion inhibitors. Tebbji et al. (2005) investigated the inhibition efficiency of ethyl 5,5′-dimethyl-1′H-1,3′-bipyrazole-3 carboxylate on steel corrosion in hydrochloric acid solution. Their findings suggest that pyrazole-type organic compounds can significantly reduce the corrosion rate, making them valuable in protecting industrial materials (Tebbji et al., 2005).

Safety And Hazards

“1-ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid” is classified as an Acute Tox. 4 Oral, which means it is harmful if swallowed . Precautionary measures include wearing protective gloves, protective clothing, eye protection, and face protection . In case of skin contact, wash with plenty of soap and water .

properties

IUPAC Name

2-ethyl-5-propan-2-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-11-8(9(12)13)5-7(10-11)6(2)3/h5-6H,4H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYCNMJKQFUIAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424380
Record name 1-ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid

CAS RN

956397-13-0
Record name 1-ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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